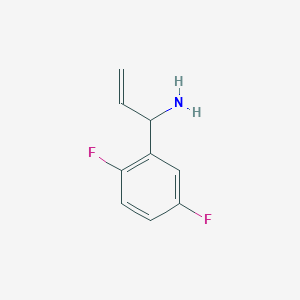

1-(2,5-Difluorophenyl)prop-2-EN-1-amine

Description

Contextualization within the Field of Fluorinated Allylic Amines

Fluorinated allylic amines represent a unique class of organic compounds that combine the reactivity of an allylic amine with the distinctive physicochemical properties imparted by fluorine atoms. The introduction of fluorine into organic molecules can dramatically alter their steric and electronic properties, often leading to enhanced metabolic stability, increased lipophilicity, and modified binding affinities to biological targets.

The presence of a difluorophenyl group in 1-(2,5-Difluorophenyl)prop-2-en-1-amine places it firmly within this important class of molecules. The specific 2,5-difluoro substitution pattern on the aromatic ring is of particular note, as it influences the electronic nature of the aryl group, which in turn can affect the reactivity of the allylic amine moiety. Research into fluorinated anilines, which share the fluorinated aryl group, has shown that the presence of fluoroalkyl groups can enhance stability against aerobic or metabolic oxidation. nih.govnih.gov This stability is a crucial consideration in the design of new pharmaceuticals and agrochemicals.

The synthesis of fluorinated allylic amines can be approached through various strategies, including the reaction of fluorinated imines with vinyl anion equivalents. nih.gov The development of catalytic asymmetric methods for the synthesis of chiral fluorinated amines is an area of active research, aiming to provide enantiomerically pure building blocks for the construction of complex molecules.

Significance of Allylic Amine Scaffolds in Synthetic Methodologies

Allylic amines are exceptionally versatile building blocks in organic synthesis. rsc.org Their structural framework, characterized by a nitrogen atom attached to a carbon adjacent to a carbon-carbon double bond, allows for a wide array of chemical transformations. The double bond can participate in various addition and cycloaddition reactions, while the amine functionality can act as a nucleophile or be further functionalized.

The allylic amine motif is a key constituent in numerous natural products and pharmaceutical agents, underscoring its importance. rsc.org Consequently, the development of efficient and stereoselective methods for the synthesis of allylic amines is a central theme in organic chemistry. rsc.orgorganic-chemistry.org Modern synthetic approaches often rely on transition-metal catalysis, employing metals such as palladium, rhodium, iridium, and cobalt to achieve high levels of regio- and enantioselectivity. organic-chemistry.orgbohrium.comnih.gov These methods include, but are not limited to, allylic amination of allylic alcohols or carbonates, hydroamination of dienes, and multicomponent coupling reactions. rsc.orgorganic-chemistry.org

The inherent value of the allylic amine scaffold is thus its capacity for diversification, providing a gateway to a wide range of more complex and functionally rich molecules.

Historical Overview of Research on Analogous Aryl-Substituted Allylic Amine Systems

The study of aryl-substituted allylic amines has a rich history, evolving from classical synthetic methods to sophisticated catalytic transformations. Early methods often involved multi-step sequences with limited control over stereochemistry.

A significant breakthrough in this area was the development of transition-metal catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, provides a powerful tool for the formation of C-N bonds, including the synthesis of arylamines. organic-chemistry.org Palladium-catalyzed reactions have been extensively explored for the synthesis of aryl-substituted allylic amines, for example, through the coupling of aryl iodides, nonconjugated dienes, and amines. acs.org

More recently, research has focused on the development of catalytic asymmetric methods to produce chiral aryl-substituted allylic amines with high enantiomeric purity. Rhodium-catalyzed enantioselective carboamination of 1,3-dienes has emerged as a powerful strategy for this purpose. bohrium.com These advanced methods often allow for the direct and atom-economical construction of these valuable chiral building blocks.

The historical progression in the synthesis of aryl-substituted allylic amines reflects the broader trends in organic synthesis: a continuous drive towards greater efficiency, selectivity, and sustainability. The journey from stoichiometric reagents to catalytic and enantioselective processes has opened up new avenues for the creation of complex molecular architectures based on the aryl-substituted allylic amine framework.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

1-(2,5-difluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2 |

InChI Key |

DEOQYXPAHXRVEY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=C(C=CC(=C1)F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,5 Difluorophenyl Prop 2 En 1 Amine

Regioselective and Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 1-(2,5-difluorophenyl)prop-2-en-1-amine, this involves the creation of a single enantiomer. Regioselectivity is also crucial to ensure the correct placement of the amine group.

Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. berkeley.edudntb.gov.ua A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

One common approach involves the use of pseudoephenamine as a chiral auxiliary. rsc.org In a hypothetical synthesis of this compound, (1R,2R)-pseudoephenamine could be reacted with a suitable carboxylic acid derivative to form an amide. Subsequent alkylation of the enolate of this amide with an allyl halide would proceed with high diastereoselectivity, directed by the chiral auxiliary. The final step would involve the cleavage of the auxiliary to yield the desired enantiomerically enriched amine.

Another powerful class of chiral auxiliaries is the oxazolidinones, such as those developed by Evans. nih.gov These auxiliaries have been widely used in the asymmetric synthesis of a variety of chiral compounds. researchgate.net A plausible route to this compound would involve the acylation of a chiral oxazolidinone, followed by stereoselective allylation of the corresponding enolate. Subsequent hydrolysis would furnish the target amine in high enantiomeric purity.

| Chiral Auxiliary | Key Reaction Step | Expected Diastereomeric Excess (d.e.) |

| Pseudoephenamine | Enolate allylation | >95% |

| Evans Oxazolidinone | Enolate allylation | >98% |

This is an interactive data table based on findings for structurally similar compounds.

Diastereoselective Approaches

Diastereoselective strategies aim to create a specific diastereomer of a molecule that already contains a chiral center. In the context of synthesizing this compound, a diastereoselective approach could involve the addition of an allyl nucleophile to an imine derived from 2,5-difluorobenzaldehyde (B1295323) and a chiral amine.

For instance, the addition of allyltributylstannane (B1265786) to an imine derived from a chiral α-phenylethylamine could be catalyzed by a Lewis acid. The stereochemistry of the resulting homoallylic amine would be influenced by the existing stereocenter of the chiral amine. This method offers a pathway to diastereomerically enriched products, which can then be deprotected to afford the desired enantiopure allylic amine.

Catalytic Routes to this compound

Catalytic methods offer a more atom-economical and often more efficient alternative to stoichiometric chiral auxiliary-based approaches.

Transition-Metal Catalyzed C-N Bond Formation

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen bonds. nih.gov Palladium-catalyzed allylic amination is a powerful tool for the synthesis of allylic amines. nii.ac.jp A potential route to this compound could involve the reaction of a suitable 2,5-difluorophenyl-substituted allylic substrate, such as an allylic carbonate or halide, with an amine source in the presence of a chiral palladium catalyst. The use of chiral ligands, such as Trost ligands, can induce high levels of enantioselectivity.

| Catalyst System | Ligand | Amine Source | Expected Enantiomeric Excess (e.e.) |

| [Pd(dba)2] | (R,R)-Trost Ligand | Phthalimide | >90% |

| [Pd(allyl)Cl]2 | (S)-BINAP | Benzylamine | >95% |

This is an interactive data table based on findings for structurally similar compounds.

Organocatalytic Methods for Amine Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzymatic catalysis. For the synthesis of chiral amines, organocatalytic methods often involve the activation of imines or aldehydes. nih.govresearchgate.net

An enantioselective synthesis of this compound could be envisioned through the organocatalytic allylation of an imine derived from 2,5-difluorobenzaldehyde. Chiral phosphoric acids or chiral diamines have been shown to be effective catalysts for such transformations, promoting the addition of an allyl nucleophile, such as allyltrichlorosilane (B85684) or an allylboronate ester, to the imine with high enantioselectivity. nih.gov

Chemoenzymatic Synthesis of Enantiopure this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally benign routes to target molecules. nih.gov

Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and amines. nih.govnih.govnih.gov A racemic mixture of this compound could be resolved through lipase-catalyzed acylation. In this process, one enantiomer of the amine is selectively acylated by the lipase (B570770), allowing for the separation of the acylated amine from the unreacted enantiomer. Lipases such as Candida antarctica lipase B (CALB) are known to be highly effective for such resolutions.

Transaminases are another class of enzymes that are gaining prominence in the synthesis of chiral amines. semanticscholar.org These enzymes can catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone. A potential chemoenzymatic route to enantiopure this compound would involve the use of a transaminase to convert 2,5-difluorophenyl allyl ketone to the corresponding chiral amine with high enantiomeric excess.

| Enzyme | Reaction Type | Substrate | Expected Enantiomeric Excess (e.e.) |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic this compound | >99% (for one enantiomer) |

| ω-Transaminase | Asymmetric Amination | 2,5-Difluorophenyl allyl ketone | >98% |

This is an interactive data table based on findings for structurally similar compounds.

Environmentally Benign Synthetic Protocols for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact. For a molecule like this compound, this involves the use of renewable starting materials, biocatalysis, and solvent-free or aqueous reaction conditions.

Biocatalysis stands out as a premier green technology for the synthesis of chiral amines. Reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reductive amination of a broad range of ketones to their corresponding primary and secondary amines with high enantioselectivity. whiterose.ac.uk The reaction typically uses ammonia (B1221849) or a simple amine as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. An in-situ cofactor regeneration system, often employing a dehydrogenase enzyme and a sacrificial substrate like glucose or formate, is commonly used to make the process economically viable. The use of RedAms from fungal sources has been shown to be effective for the reductive amination of α-fluoroacetophenones, demonstrating their utility for fluorinated substrates. whiterose.ac.uk

The advantages of using reductive aminases include:

High Enantioselectivity: Often exceeding 99% enantiomeric excess.

Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature and neutral pH.

Reduced Waste: Avoids the use of heavy metal catalysts and hazardous reagents.

Another green approach is the use of more environmentally friendly solvents in traditional catalytic reactions. For instance, reductive aminations can be performed in 2,2,2-trifluoroethanol (B45653) (TFE), a solvent that can be recovered and reused. Catalyst-free reductive alkylations using sodium borohydride (B1222165) in TFE have been reported with high yields and short reaction times. organic-chemistry.org While this specific system may not be asymmetric, it highlights a move towards greener reaction media.

Solvent-free reductive amination is another highly desirable green methodology. The direct reductive amination of aldehydes and ketones using an organotin reagent supported on an ionic liquid has been demonstrated as a highly effective, solvent-free method. This approach simplifies product purification and minimizes waste.

The following table outlines potential environmentally benign protocols for the synthesis of this compound.

| Protocol | Catalyst/Reagent System | Solvent | Typical Conversion (%) | Key Green Features |

| Biocatalytic Reductive Amination | Reductive Aminase (RedAm), NAD(P)H, Cofactor Regeneration System | Aqueous Buffer | >90 | Biodegradable catalyst, mild conditions, high selectivity. whiterose.ac.uk |

| Greener Solvent Reductive Amination | Sodium Borohydride | 2,2,2-Trifluoroethanol | 88-96 | Recyclable solvent, catalyst-free. organic-chemistry.org |

| Solvent-Free Reductive Amination | Supported Organotin Reagent, Phenylsilane | None | High | No organic solvent, catalyst can be recycled. |

Chemical Reactivity and Mechanistic Investigations of 1 2,5 Difluorophenyl Prop 2 En 1 Amine

Reactions Involving the Allylic Amine Moiety

The allylic amine motif is a versatile functional group, characterized by the basic nitrogen atom and the adjacent carbon-carbon double bond. This structure allows for reactions at the amine nitrogen, the alkene, and through concerted processes involving the entire allylic system.

Nucleophilic Transformations at the Amine Nitrogen

As a primary amine, the nitrogen atom of 1-(2,5-difluorophenyl)prop-2-en-1-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. It is expected to readily undergo reactions with a variety of electrophiles.

Acylation: Primary and secondary amines, both aliphatic and aromatic, react with acid chlorides, anhydrides, and esters in a process known as acylation. ncert.nic.in This nucleophilic substitution reaction results in the formation of amides. For instance, the reaction with acetyl chloride, a common and inexpensive acylating agent, can efficiently yield the corresponding N-acetyl derivative. ias.ac.in The reaction is typically performed in the presence of a base stronger than the amine, such as pyridine (B92270), to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. Monoalkylation of primary amines can be achieved using reagents like cesium hydroxide (B78521) to promote selectivity. organic-chemistry.org Furthermore, allylic alcohols can serve as alkylating agents, often catalyzed by transition metals like iridium or ruthenium, to yield secondary or tertiary amines. organic-chemistry.orgrsc.orgorganic-chemistry.org Green chemistry approaches have also been developed, utilizing deep eutectic solvents to promote the allylic alkylation of anilines and other nucleophiles at room temperature. rsc.org Biocatalytic systems using reductive aminases offer a sustainable route for the N-allylation of primary and secondary amines. nih.govacs.orgresearchgate.net

The table below summarizes representative N-alkylation reactions of primary amines with allylic alcohols, which are analogous to the expected reactivity of this compound.

Table 1: Analogous N-Alkylation Reactions of Amines with Allylic Alcohols

| Amine Substrate | Allylic Alcohol | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Various primary & secondary amines | Various allylic alcohols | Iridium complex, water, pH-dependent | N-Allylated amines | organic-chemistry.orgorganic-chemistry.org |

| Anilines, hydrazides, indoles | Various allylic alcohols | Choline chloride/lactic acid (DES) | N-Allylated products | rsc.org |

| Primary & secondary amines | Cinnamic acids | Carboxylic acid reductase (CAR), Reductive aminase (RedAm) | Secondary & tertiary allylic amines | nih.govacs.orgresearchgate.net |

Electrophilic Additions to the Alkene Functionality

The prop-2-en-1-yl (allyl) group contains a carbon-carbon double bond that is susceptible to electrophilic addition reactions. The specific course of these reactions can be influenced by the adjacent amine, which can be protonated under acidic conditions, altering its electronic effect on the double bond.

Common electrophilic additions include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), hydration (acid-catalyzed addition of water), and hydroboration-oxidation. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon, or anti-Markovnikov's rule in the case of hydroboration or radical additions.

Rearrangement Reactions of the Allylic System

Allylic systems are known to undergo characteristic rearrangement reactions, most notably acs.orgacs.org-sigmatropic rearrangements.

Aza-Claisen Rearrangement: The nitrogen analog of the Claisen rearrangement, known as the aza-Claisen or amino-Claisen rearrangement, involves the acs.orgacs.org-sigmatropic shift of an N-allyl aryl amine. tsijournals.comtcichemicals.comtcichemicals.com This reaction typically requires high temperatures (200-350°C) but can be facilitated at lower temperatures by using Lewis acids like ZnCl₂ or BF₃·OEt₂. tsijournals.com N-allyl arylamines with electron-deficient substituents have been observed to rearrange at lower temperatures than their electron-rich counterparts. tsijournals.com The rearrangement of this compound would be expected to yield 2-allyl-2,5-difluoroaniline.

Overman Rearrangement: A related and highly useful transformation is the Overman rearrangement, which converts allylic alcohols into allylic amines via the acs.orgacs.org-rearrangement of an intermediate allylic trichloroacetimidate. organic-chemistry.org This process can be catalyzed by transition metals like palladium(II) or mercury(II). organic-chemistry.org

Allylic rearrangements can also occur during nucleophilic substitution reactions, where attack at the γ-carbon of the allyl system leads to a rearranged product (SN2' or SN1' mechanism). wikipedia.orglscollege.ac.in These shifts are often favored when there is significant steric hindrance at the primary site of attack. wikipedia.orglscollege.ac.in

Transformations of the 2,5-Difluorophenyl Ring

The 2,5-difluorophenyl group is an electron-deficient aromatic system. The fluorine atoms are strongly electronegative and act as deactivating, ortho-, para-directing groups in electrophilic aromatic substitution, while activating the ring for nucleophilic aromatic substitution.

Aromatic Substitution Reactions and Their Scope

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing strong electron-withdrawing groups, such as nitro groups or halogens, are activated towards nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). masterorganicchemistry.comyoutube.comnih.gov For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate. wikipedia.orglibretexts.org In the case of this compound, the fluorine atoms themselves can act as leaving groups, particularly when attacked by strong nucleophiles. The rate of SNAr reactions with halogens as leaving groups often follows the order F > Cl > Br > I, because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.orgyoutube.com

The table below shows examples of SNAr on activated difluoroaromatic systems.

Table 2: Examples of Nucleophilic Aromatic Substitution on Difluoroarenes

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,5-Difluoro-1,2-dinitrobenzene | 1,2-Disubstituted amines, alcohols, thiols | N/A | N-Heteroacenes, phenoxazines, phenothiazines | nih.gov |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | N/A | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |

| Hexafluorobenzene | Various Nucleophiles | N/A | Monosubstituted and 1,4-disubstituted products | princeton.edu |

Functionalization Strategies for Fluorine Atoms

Direct functionalization of C-F bonds is a challenging but growing area of chemical research. baranlab.org

Nucleophilic Substitution: As mentioned above, the primary method for functionalizing the fluorine atoms in this molecule is through nucleophilic aromatic substitution (SNAr). Strong nucleophiles (e.g., alkoxides, thiolates, amines) can displace one of the fluorine atoms. The regioselectivity would be influenced by the electronic effects of the allylic amine side chain and the other fluorine atom. Substitution is generally favored at the position para to the most electron-withdrawing group. princeton.edu

Reductive Cleavage: Electrochemical methods have been developed for the reductive cleavage of C-F bonds, although these protocols are most effective for C-F bonds in proximity to π-systems. rsc.org This strategy could potentially be applied to selectively defluorinate the aromatic ring under specific electrochemical conditions.

Detailed Reaction Mechanism Elucidation for this compound Derivatives

Due to a lack of specific, in-depth mechanistic studies on this compound itself in the current body of scientific literature, the following section will elucidate a plausible and well-established reaction mechanism for its derivatives. The aza-Baylis-Hillman (aza-BH) reaction serves as an excellent model to explore the reactivity of imines derived from this compound. The aza-BH reaction is a carbon-carbon bond-forming reaction between an imine and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine (B1218219), to produce a functionalized allylic amine. wikipedia.org

The imine derivative of this compound, for instance, an N-sulfonylimine, would be a key intermediate in this transformation. The 2,5-difluorophenyl group, being strongly electron-withdrawing, enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Proposed Mechanism for the aza-Baylis-Hillman Reaction of a 1-(2,5-Difluorophenyl)prop-2-en-1-imine Derivative:

The reaction mechanism of the aza-Baylis-Hillman reaction has been a subject of detailed investigation. A generally accepted mechanism involves the following key steps:

Nucleophilic Addition of the Catalyst: The reaction is initiated by the nucleophilic addition of a catalyst, such as triphenylphosphine (B44618) (PPh₃), to the activated alkene (e.g., methyl vinyl ketone, MVK). This forms a zwitterionic intermediate.

Proton Transfer and Nucleophilic Attack: A proton transfer step, often facilitated by a Brønsted acid co-catalyst, leads to the formation of a phosphonium (B103445) enolate. This enolate then acts as the key nucleophile, attacking the electrophilic carbon of the imine derived from a this compound derivative. The electron-withdrawing nature of the N-sulfonyl group and the 2,5-difluorophenyl ring increases the susceptibility of the imine to this attack.

Formation of the aza-Baylis-Hillman Adduct: The resulting intermediate undergoes a series of steps, including proton transfer and elimination of the catalyst, to yield the final aza-Baylis-Hillman adduct. The presence of a Brønsted acid can facilitate the elimination of the catalyst, which can otherwise be the rate-determining step. wikipedia.org

A proposed mechanistic pathway is illustrated below:

Step 1: Reversible addition of the nucleophilic catalyst (e.g., PPh₃) to the activated alkene (e.g., MVK) to form a zwitterionic intermediate A .

Step 2: Nucleophilic attack of the zwitterion A on the electrophilic imine carbon of the N-protected 1-(2,5-difluorophenyl)prop-2-en-1-imine B , forming a new C-C bond and generating another zwitterionic intermediate C . The 2,5-difluorophenyl group enhances the electrophilicity of the imine.

Step 3: An intramolecular proton transfer from the α-carbon of the original MVK moiety to the nitrogen atom occurs, leading to intermediate D .

Step 4: Final elimination of the catalyst from intermediate D regenerates the catalyst and forms the desired aza-Baylis-Hillman product E , a highly functionalized allylic amine derivative.

The rate of the reaction and the stability of the intermediates are significantly influenced by the nature of the substituents on the imine, the activated alkene, the catalyst, and the solvent used. For instance, the reaction is often first-order in the nucleophilic catalyst, the activated alkene, and the imine concentration. wikipedia.org

The following interactive data tables showcase representative findings for aza-Baylis-Hillman reactions of various imines with activated alkenes, which can be considered analogous to the potential reactivity of this compound derivatives.

Table 1: Asymmetric aza-Baylis-Hillman Reaction of N-Sulfonyl Imines with Methyl Vinyl Ketone

| Entry | Imine Substituent (Ar) | Catalyst | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | 4-Cl-C₆H₄ | PPh₃ | BINOL-derived | CPME/Toluene | 85 | 90 | wikipedia.org |

| 2 | C₆H₅ | PPh₃ | Phosphinyl BINOL | Toluene | 78 | 85 | wikipedia.org |

| 3 | 4-Br-C₆H₄ | PPh₃ | Chiral Ionic Liquid | IL | 39 | 84 | wikipedia.org |

Table 2: Influence of Reaction Conditions on the aza-Baylis-Hillman Reaction

| Entry | Catalyst | Co-catalyst | Solvent | Reaction Time | Yield (%) | Observations | Reference |

| 1 | PPh₃ | Phenol | Toluene | 24h | 75 | Rate determining step involves proton transfer | wikipedia.org |

| 2 | DABCO | None | Neat | 7d | 76 | Slow reaction rates without co-catalyst | illinois.edu |

| 3 | PPh₃ | Benzoic Acid | Dichloromethane | 12h | 82 | Acid facilitates catalyst elimination | wikipedia.org |

These tables illustrate the general conditions and outcomes for aza-Baylis-Hillman reactions. While specific data for this compound derivatives is not available, these examples provide a strong basis for predicting their behavior in similar transformations. The electron-withdrawing 2,5-difluorophenyl group would be expected to enhance the reaction rate by increasing the electrophilicity of the corresponding imine.

Derivatization and Analog Development Based on 1 2,5 Difluorophenyl Prop 2 En 1 Amine

Synthesis of Substituted Amine Derivatives

The primary amine functionality of 1-(2,5-difluorophenyl)prop-2-en-1-amine is a key site for derivatization, allowing for the synthesis of a wide array of N-substituted analogs. Standard organic synthesis methodologies can be employed to achieve these transformations.

N-Alkylation and N-Arylation: Direct N-alkylation can be accomplished by reacting the parent amine with various alkyl halides. Similarly, N-arylation can be achieved through Buchwald-Hartwig or Ullmann coupling reactions with aryl halides, providing access to a range of diarylamine structures.

Amide and Sulfonamide Formation: Acylation of the primary amine with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) yields the corresponding amides. Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. These derivatives are often explored for their altered electronic and conformational properties.

Reductive Amination: The primary amine can also be used in reductive amination reactions with various aldehydes and ketones. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ, typically with a hydride reagent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield secondary or tertiary amines.

Table 1: Representative Substituted Amine Derivatives of this compound

| Derivative Type | General Structure | Potential Reagents and Conditions |

| N-Alkyl | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | |

| N-Aryl | Aryl halide, Palladium catalyst, Ligand, Base | |

| N-Acyl (Amide) | Acyl chloride or Carboxylic acid, Coupling agent, Base | |

| N-Sulfonyl (Sulfonamide) | Sulfonyl chloride, Base (e.g., Pyridine) |

Transformations Leading to Novel Carbon Skeletons

The allyl group in this compound provides a handle for significant alterations to the carbon skeleton through various organic transformations.

Olefin Metathesis: Cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), can be used to introduce new carbon-carbon double bonds and extend the carbon chain. Ring-closing metathesis of appropriately functionalized derivatives can also lead to the formation of cyclic structures.

Cycloaddition Reactions: The alkene functionality can participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring. Similarly, [2+2] cycloadditions with ketenes or other activated alkenes can yield four-membered rings.

Hydroformylation and Related Carbonylations: The introduction of a carbonyl group can be achieved through hydroformylation, which adds a formyl group and a hydrogen atom across the double bond. Subsequent transformations of the resulting aldehyde can lead to a variety of other functional groups and carbon skeletons.

Design and Synthesis of Chiral Analogues of this compound

Given that this compound is a chiral molecule, the development of methods for the stereoselective synthesis of its analogs is of significant interest.

Asymmetric Synthesis: The synthesis of enantiomerically pure or enriched analogs can be achieved through several strategies. One common approach involves the use of chiral auxiliaries, such as those derived from Evans' oxazolidinones or Ellman's sulfinamide chemistry. yale.edu These auxiliaries can direct the stereochemical outcome of key bond-forming reactions.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or transaminases, can be used for the kinetic resolution of racemic mixtures of the amine or its derivatives. acs.org For example, an amine transaminase could selectively convert one enantiomer of the amine into a ketone, allowing for the separation of the remaining enantiomerically enriched amine. acs.org

Chiral Chromatography: Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers on a larger scale, providing access to both enantiomers in high purity.

Table 2: Strategies for Chiral Analog Synthesis

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide a stereoselective reaction. | High diastereoselectivity, auxiliary is often recoverable. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. |

| Asymmetric Catalysis | A chiral catalyst is used to produce an enantiomerically enriched product. | High catalytic efficiency, broad substrate scope. |

| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Direct separation, applicable to a wide range of compounds. |

Incorporation into Polycyclic and Heterocyclic Systems

The reactive handles on this compound allow for its incorporation into more complex molecular architectures, including polycyclic and heterocyclic systems. Such modifications can dramatically alter the molecule's properties and are a common strategy in medicinal chemistry and materials science.

Pictet-Spengler and Bischler-Napieralski Reactions: The amine functionality can be utilized in classic cyclization reactions. For example, after conversion to a β-arylethylamine derivative, it could undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a tetrahydroisoquinoline ring system.

Synthesis of Nitrogen Heterocycles: The amine and alkene groups can be involved in the construction of various nitrogen-containing heterocycles. For instance, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of piperidine (B6355638) or pyridine (B92270) derivatives. Condensation reactions with 1,3-dicarbonyl compounds can yield pyrimidine (B1678525) or diazepine (B8756704) systems. The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives bearing imine and amine groups has been reported from related starting materials. tubitak.gov.tr

Multicomponent Reactions: The use of this compound as a component in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, can rapidly generate molecular complexity and lead to the formation of diverse heterocyclic scaffolds.

The derivatization of the 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine systems has been explored, providing a potential template for the incorporation of the this compound moiety into similar fused heterocyclic structures. nih.gov

Advanced Spectroscopic and Structural Analysis of 1 2,5 Difluorophenyl Prop 2 En 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(2,5-Difluorophenyl)prop-2-en-1-amine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the aromatic protons on the difluorophenyl ring would appear in the typical downfield region (approximately 6.8-7.5 ppm), exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. The vinylic protons of the allyl group would resonate between 5.0 and 6.0 ppm, while the methine proton (CH-N) adjacent to the nitrogen and the aromatic ring would likely appear around 4.0-4.5 ppm. The primary amine protons (NH₂) typically show a broad signal that can vary in chemical shift depending on the solvent and concentration. pdx.eduoregonstate.edu

¹³C NMR spectroscopy complements the proton data, with the aromatic carbons appearing in the 110-160 ppm range. The two carbons bearing fluorine atoms would show large carbon-fluorine coupling constants (JCF). rsc.org The alkene carbons would resonate around 115-140 ppm, and the chiral methine carbon (C-N) would be found near 50-60 ppm. researchgate.net

For stereochemical assignment, advanced NMR techniques are employed. The absolute configuration of the chiral center can be determined by reacting the amine with a chiral derivatizing agent, such as Mosher's acid or N-(2-Nitrophenyl)proline, to form diastereomers. oup.comfrontiersin.org These diastereomers exhibit distinct NMR spectra, and analysis of the chemical shift differences allows for the assignment of the absolute configuration. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Splitting Patterns

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its molecular vibrations. wikipedia.orghoriba.combruker.com These methods are excellent for identifying functional groups.

For this compound, the IR spectrum would be expected to show:

N-H stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

Alkene C-H stretching: Also appearing just above 3000 cm⁻¹.

C=C stretching: A peak for the vinyl group around 1640 cm⁻¹ and aromatic ring stretches around 1500-1600 cm⁻¹.

N-H bending: A scissoring vibration for the primary amine near 1600 cm⁻¹.

C-F stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. wikipedia.orgondavia.com While the polar N-H and C-F bonds would give strong IR signals, the non-polar C=C double bonds of the alkene and aromatic ring would be expected to produce intense Raman scattering signals. acs.org Studying the low-frequency modes in the Raman spectrum can also provide insights into the molecule's conformational flexibility.

Table 2: Characteristic Vibrational Frequencies

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotope Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₉H₁₀F₂N), the molecular weight is 169.18 g/mol . In accordance with the nitrogen rule, the odd number of nitrogen atoms results in an odd nominal molecular mass (169), and thus the molecular ion peak (M⁺) would be observed at an m/z of 169. whitman.edulibretexts.org

The most common fragmentation pathway for aliphatic and benzylic amines is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this molecule, cleavage of the bond between the chiral carbon and the allyl group is expected to be a dominant pathway, leading to the formation of a stable, resonance-delocalized benzylic iminium cation. Another significant fragmentation would be the loss of the amine group.

Isotope analysis is simplified by the fact that fluorine is monoisotopic (¹⁹F), meaning it does not contribute to the M+1 or M+2 peaks in the way that chlorine or bromine would. nagwa.com However, high-resolution mass spectrometry can be used to confirm the elemental composition through precise mass measurement. Techniques like GC-Cr/HTC-IRMS can be used for compound-specific hydrogen isotope analysis of fluorinated compounds. nih.gov

Table 3: Predicted Electron Ionization (EI) Mass Spectrometry Fragments

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) within the crystal lattice. weizmann.ac.ilmdpi.com

For this technique to be successful, a high-quality single crystal of the compound must first be grown. The analysis of a related structure, (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one, shows that molecules can be linked by C—H⋯F hydrogen bonds, forming inversion dimers that stack along a crystal axis. researchgate.net Similar interactions, along with N-H⋯F or N-H⋯N hydrogen bonds, might be expected in the crystal packing of this compound.

Crucially, for a chiral molecule that has been resolved into a single enantiomer, X-ray crystallography can determine its absolute configuration. nih.govresearchgate.net This is typically achieved using anomalous dispersion (the Bijvoet method), where the presence of atoms (even lighter ones like fluorine or oxygen) causes small but measurable differences in the intensities of specific pairs of reflections (h,k,l vs. -h,-k,-l). researchgate.netresearchgate.net This allows for the unequivocal assignment of the stereocenter as either (R) or (S). researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.govacs.org This makes it an exceptionally sensitive method for characterizing chiral substances and studying their stereochemistry in solution. rsc.orgnsf.govutexas.edunih.gov

The CD spectrum of this compound would be dominated by electronic transitions associated with its two main chromophores: the 2,5-difluorophenyl ring and the prop-2-en-1-yl (allyl) group. nih.govnih.gov The spatial arrangement of these chromophores relative to each other is fixed by the chiral center. This can lead to through-space electronic interactions, known as exciton (B1674681) coupling, between the π-systems of the phenyl ring and the vinyl group. acs.org

Exciton coupling often results in a characteristic bisignate CD signal (a "couplet" of positive and negative bands), where the sign of the couplet can be directly related to the absolute configuration of the molecule. acs.org Therefore, by comparing the experimental CD spectrum with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT), or by applying established empirical rules, the absolute stereochemistry of the amine can be determined or confirmed. utexas.edu CD spectroscopy is also a powerful tool for rapidly determining the enantiomeric excess (ee) of a chiral amine sample. nih.govrsc.org

Theoretical and Computational Chemistry Studies on 1 2,5 Difluorophenyl Prop 2 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 1-(2,5-difluorophenyl)prop-2-en-1-amine, the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO) are significantly influenced by the difluorophenyl and allyl amine moieties.

In analogous fluorinated aromatic compounds, DFT calculations have shown that the presence of fluorine atoms tends to stabilize both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This stabilization, particularly of the LUMO, can increase the electron affinity of the molecule. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and global reactivity. A smaller gap generally implies higher reactivity. For 1,4-dibromo-2,5-difluorobenzene, a related compound, the HOMO was found to be located over the fluorine and bromine atoms, while the LUMO was delocalized over the carbon-carbon bonds of the benzene (B151609) ring. globalresearchonline.net A similar distribution is anticipated for this compound, with the HOMO likely having significant contributions from the amine group's lone pair and the π-system of the allyl group and the phenyl ring, while the LUMO is expected to be predominantly distributed over the π-system of the difluorophenyl ring.

Table 1: Calculated Electronic Properties of an Analogous Fluorinated Aromatic Compound (1,4-dibromo-2,5-difluorobenzene) using DFT/B3LYP/6-311++G(d,p)

| Parameter | Value |

| HOMO Energy | -0.26 eV |

| LUMO Energy | -0.04 eV |

| Energy Gap (HOMO-LUMO) | 0.22 eV |

| Data is illustrative and based on a related compound. globalresearchonline.net |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and DFT

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the phenyl ring, the chiral carbon, and the amine group, as well as the orientation of the allyl group. Molecular mechanics and DFT are powerful tools for exploring the potential energy surface and identifying stable conformers.

Conformational studies on similar structures, such as phenylpropanamines and tetrahydroisoquinolines, have shown that the preferred conformations arise from a balance of steric and electronic interactions. nih.gov For this compound, the rotation around the C-C bond between the phenyl ring and the chiral carbon will be a key determinant of its three-dimensional structure. The presence of two fluorine atoms on the phenyl ring will influence the rotational barrier. In a study of acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, a fluoro substituent in the ortho position was found to significantly increase the rotational barrier and lead to the emergence of multiple minima on the energy profile. nih.gov

The relative orientation of the phenyl ring and the amine group is crucial. In related chiral amines, the nitrogen lone pair or the N-H bond often adopts a specific orientation relative to the aromatic ring to minimize steric hindrance and optimize electronic interactions. nih.gov The allyl group also introduces additional conformational possibilities. The dihedral angle involving the C=C double bond will define its spatial arrangement relative to the rest of the molecule.

A systematic conformational search using molecular mechanics followed by geometry optimization of the low-energy conformers with DFT would be the standard approach to map the energy landscape. The results would likely reveal a few low-energy conformers that are populated at room temperature. For instance, in a study on p-xylene, two distinct conformers (eclipsed and staggered) were identified through DFT calculations, each with unique spectral characteristics. eurjchem.com

Table 2: Illustrative Conformational Energy Data for a Phenyl-Substituted Heterocycle

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |

| 1 | 0.00 | 60 |

| 2 | 1.50 | 180 |

| 3 | 2.80 | 240 |

| This data is hypothetical and serves to illustrate the expected output of a conformational analysis. |

Prediction of Spectroscopic Parameters from First Principles Calculations

First principles calculations, particularly DFT, are highly effective in predicting spectroscopic parameters such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. DFT calculations, after scaling the computed frequencies to account for anharmonicity and other systematic errors, typically show good agreement with experimental data. globalresearchonline.net For this compound, characteristic vibrational modes would include the N-H stretching and bending frequencies of the amine group, the C=C stretching of the allyl group, and various C-F and aromatic C-H stretching and bending modes. A total energy distribution (TED) analysis can be used to provide a detailed assignment of each vibrational mode. globalresearchonline.net

Table 3: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Set of Fluorinated Aromatic Compounds

| Compound Type | Maximum Deviation (ppm) | Mean Absolute Deviation (ppm) |

| Monocyclic Aromatics | 5.8 | 1.9 |

| Bicyclic Heterocycles | 6.5 | 2.2 |

| Data from a study using B3LYP/6-31+G(d,p) level of theory. nih.gov |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult to observe experimentally. For this compound, several types of reactions could be modeled, such as its reactions as a nucleophile or its potential for polymerization.

The amine group makes the molecule a nucleophile, capable of reacting with various electrophiles. Computational studies on the reactions of amines with molecules like CO₂ have provided detailed mechanistic insights, comparing different pathways such as the zwitterion, termolecular, and carbamic acid mechanisms. nih.gov Similar approaches could be applied to model the reactions of this compound. The calculations would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. This would allow for the determination of the most favorable reaction pathway.

The presence of the allyl group opens up the possibility of addition reactions or polymerization. Computational modeling could be used to study the initiation, propagation, and termination steps of such reactions. Furthermore, the influence of the difluorophenyl group on the reactivity of the allyl moiety could be investigated.

Recent advancements in computational methods allow for the study of reaction kinetics using transition state theory and collision theory, providing rate coefficients that can be compared with experimental values. capes.gov.br

Table 4: Illustrative Calculated Activation Energies for Amine Reaction Pathways

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Zwitterion Formation | 0.0 | 12.5 | 12.5 |

| Direct Carbamate Formation | 0.0 | 15.2 | 15.2 |

| This data is hypothetical and based on general amine reactivity studies. |

DFT Studies on the Influence of Fluorine Substituents on Molecular Properties

The two fluorine atoms on the phenyl ring are expected to significantly modulate the molecular properties of this compound compared to its non-fluorinated analog. DFT studies are well-suited to systematically investigate these effects.

The strong inductive electron-withdrawing nature of fluorine generally leads to a stabilization of the molecular orbitals. nih.gov This can affect the ionization potential and electron affinity of the molecule. In a study on dibenzotetraaza-annulene complexes, fluorination was found to lower the energy of both the HOMO and LUMO by about 0.70 eV. nih.gov This stabilization of frontier orbitals can influence the molecule's behavior in charge-transfer processes and its performance in electronic devices.

Fluorine substitution can also impact intermolecular interactions. While fluorine is not a strong hydrogen bond acceptor, C-H···F interactions can play a role in the crystal packing of fluorinated molecules. acs.org The electrostatic potential surface of the molecule, which can be calculated using DFT, would be altered by the presence of the fluorine atoms, creating more positive regions on the aromatic ring and influencing how the molecule interacts with other molecules. acs.org

The reactivity of the amine group could also be affected. The electron-withdrawing nature of the difluorophenyl ring would decrease the electron density on the nitrogen atom, potentially reducing its basicity and nucleophilicity compared to an unsubstituted phenylpropanamine.

Table 5: Comparison of Calculated Properties for a Fluorinated vs. Non-Fluorinated Aromatic System

| Property | Non-Fluorinated Analog | Fluorinated Analog |

| HOMO Energy (eV) | -5.10 | -5.80 |

| LUMO Energy (eV) | -1.20 | -1.90 |

| HOMO-LUMO Gap (eV) | 3.90 | 3.90 |

| Data adapted from a comparative study on dibenzotetraaza-annulene complexes. nih.gov |

Applications of 1 2,5 Difluorophenyl Prop 2 En 1 Amine in Synthetic Chemistry

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental building blocks in the asymmetric synthesis of numerous complex molecules. The presence of a stereogenic center in 1-(2,5-Difluorophenyl)prop-2-en-1-amine, adjacent to both an allyl group and a difluorophenyl ring, makes it a potentially valuable synthon for introducing chirality into target molecules.

The utility of chiral amines in asymmetric synthesis is well-established, where they serve as key intermediates for the preparation of enantiomerically pure compounds. nih.govnih.gov The allylamine (B125299) motif, in particular, is a versatile precursor for the synthesis of various natural products and pharmaceuticals. rsc.org The enantioselective synthesis of chiral allylic amines can be achieved through methods like the asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines, catalyzed by copper complexes with chiral ligands. rsc.org

The difluorophenyl group in this compound can significantly influence its reactivity and the properties of the resulting products. Fluorine atoms can alter the electronic nature of the aromatic ring, impacting the acidity of the amine proton and the nucleophilicity of the nitrogen atom. acs.org Furthermore, the incorporation of fluorine can enhance the metabolic stability and binding affinity of downstream products, a desirable feature in medicinal chemistry. acs.org

Table 1: Representative Asymmetric Transformations Utilizing Chiral Amine Building Blocks This table presents examples of reactions where chiral amines, analogous to this compound, are used to create stereogenic centers. The specific substrates and conditions are illustrative of the potential applications.

| Reaction Type | Chiral Amine Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Allylic Alkylation | Chiral Allylic Imidate | Palladium-Ferrocenyloxazoline | Chiral Allylic Amide | 81-95% nih.gov |

| Biginelli Reaction | Chiral Primary Amine | Cinchona Alkaloid Derivative | Dihydropyrimidinone | 51-78% nih.gov |

| Double Allylboration | Aldehyde Coupling | Chiral Allylborane | 1,5-anti- and 1,5-syn-diols | 89-96% nih.gov |

Precursor for Advanced Organic Materials and Polymers

The vinyl group of this compound provides a handle for polymerization, suggesting its potential as a monomer for the creation of advanced organic materials and polymers. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nih.govsigmaaldrich.com

The polymerization of fluorinated vinyl monomers, such as vinylidene fluoride, can be achieved through free radical vinyl polymerization. nih.gov Similarly, fluorinated styrene (B11656) derivatives have been polymerized to create materials with tailored surface properties. researchgate.net The incorporation of the 2,5-difluorophenyl group into a polymer backbone could impart desirable characteristics such as hydrophobicity and thermal stability. sigmaaldrich.com

The amine functionality of this compound could also be exploited to create functionalized polymers. For instance, the amine group could serve as a site for post-polymerization modification, allowing for the attachment of other functional moieties or for cross-linking the polymer chains. This could lead to the development of materials with applications in coatings, membranes, or as supports for catalysts.

Table 2: Properties of Polymers Derived from Fluorinated Monomers This table summarizes typical properties of polymers synthesized from monomers structurally related to this compound, highlighting the influence of fluorine incorporation.

| Polymer Type | Monomer Example | Key Properties | Potential Applications |

| Fluorinated Polystyrene | Pentafluorostyrene | Decreased surface energy, increased hydrophobicity. researchgate.net | Antibiofouling coatings. researchgate.net |

| Poly(vinylidene fluoride) (PVDF) | Vinylidene fluoride | High thermal and chemical stability, piezoelectricity. nih.gov | Membranes, sensors, battery components. |

| Hyperbranched Fluoropolymers | Fluorinated aromatic monomers | High solubility, low viscosity, thermal stability. sigmaaldrich.com | Lubricants, mold releases, coatings. sigmaaldrich.com |

Utilization as a Ligand or Catalyst Precursor in Organocatalysis and Metal-Catalyzed Reactions

The primary amine and the adjacent allyl group in this compound make it a candidate for use as a ligand in transition metal catalysis or as an organocatalyst. Chiral primary amines are effective organocatalysts for a variety of asymmetric transformations. nih.gov

In organometallic chemistry, allylamines can serve as ligands for various metals, participating in reactions such as palladium-catalyzed cross-coupling. acs.org The nitrogen atom and the π-system of the allyl group can coordinate to a metal center, influencing the steric and electronic environment of the catalyst and, in turn, the outcome of the reaction. Chiral phosphine (B1218219) ligands are widely used in palladium-catalyzed asymmetric allylic alkylation, and the development of new chiral ligands is an active area of research. mdpi.com

The difluorophenyl group can again play a crucial role by modulating the electronic properties of the ligand, which can affect the catalytic activity and selectivity. Furthermore, the chirality of this compound could be transferred during a catalytic process to generate enantiomerically enriched products.

Table 3: Examples of Amine-Based Ligands and Catalysts in Synthesis This table illustrates the application of amine-containing molecules, similar in structure to this compound, as ligands or catalysts.

| Catalytic System | Ligand/Catalyst Type | Reaction Type | Role of Amine Moiety |

| Palladium Catalysis | Allylamine | C-N Cross-Coupling/Heck Cyclization | Nucleophile and precursor to indole (B1671886) synthesis. acs.org |

| Copper Catalysis | Chiral Amino Oxazoline | Asymmetric Allylic Oxidation | Chiral ligand for enantioselective C-O bond formation. nih.gov |

| Organocatalysis | Chiral Primary Amine | Asymmetric Biginelli Reaction | Forms a chiral iminium ion intermediate to induce enantioselectivity. nih.gov |

Contributions to the Synthesis of Complex Scaffolds and Synthetic Analogues (excluding biological activity)

The combination of a fluorinated aromatic ring and a reactive allylamine moiety makes this compound a valuable starting material for the synthesis of complex molecular scaffolds and synthetic analogues. The allylamine unit is a precursor to a variety of nitrogen-containing heterocycles. rsc.org

For instance, intramolecular cyclization reactions of allylamines can lead to the formation of pyrrolidines and other aza-heterocycles. The aza-Prins cyclization, which involves the intramolecular addition of an alkene to an iminium ion, is a powerful tool for constructing nitrogen-containing rings. rsc.org The difluorophenyl group can be carried through these synthetic sequences, resulting in fluorinated heterocyclic products.

The development of new synthetic methodologies to access complex molecular architectures is a central theme in organic chemistry. The unique reactivity of fluorinated compounds and the versatility of the allylamine functional group suggest that this compound could be a key component in the discovery of novel chemical entities with interesting structural and physical properties, independent of their biological activity.

Table 4: Synthesis of Heterocyclic Scaffolds from Amine Precursors This table provides examples of how amine-containing starting materials, analogous to this compound, can be used to construct complex cyclic systems.

| Starting Material Type | Reaction | Product Scaffold | Key Transformation |

| Allylamine and Aryl Iodide | Palladium-Catalyzed C-N Coupling/Heck Cyclization | 3-Methylindole | Formation of two new rings in a cascade process. acs.org |

| Homopropargyl Sulfonamide and Aldehyde | Alkyne aza-Prins Cyclization | α-(aminoethyl)-α,β-enone | Intermolecular reaction to form a linear precursor for cyclization. rsc.org |

| Conjugated Amide with Pendant Ketone | Intramolecular aza-Michael Reaction | Fluorinated Indolizidinone | Enantioselective formation of a bicyclic aza-heterocycle. |

Future Research Directions and Emerging Opportunities for 1 2,5 Difluorophenyl Prop 2 En 1 Amine

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and sustainable methods for the synthesis of 1-(2,5-Difluorophenyl)prop-2-en-1-amine, particularly in its enantiomerically pure form, is a primary area for future investigation. The chiral amine moiety is a critical feature, and its controlled synthesis is paramount for many potential applications, especially in pharmaceuticals and catalysis. acs.orgnih.gov

Future synthetic strategies could focus on:

Asymmetric Synthesis: The development of catalytic asymmetric methods to access specific enantiomers of this compound is a key research goal. This could involve the use of chiral catalysts, such as those based on BINOL, in reactions like the asymmetric allylation of imines. beilstein-journals.org Tandem reactions, for instance, combining N-alkylation with a π-allylation of α-iminoesters, could provide a direct route to complex, enantioenriched α-allyl-α-aryl α-amino acids. nih.govacs.org

Biocatalysis: The use of enzymes to produce chiral amines offers a green and highly selective alternative to traditional chemical methods. mdpi.comresearchgate.net Enzymes such as transaminases, imine reductases, and monoamine oxidases could be explored for the asymmetric synthesis of this compound. nih.gov Biocatalytic cascades, combining different enzyme classes, could even enable the synthesis of derivatives with multiple stereocenters in a single pot. nih.gov

Mechanochemistry: Solvent-free or low-solvent synthetic methods, such as those based on mechanochemistry, represent a significant step towards more sustainable chemical manufacturing. nih.gov The synthesis of amines and amides has been successfully demonstrated using ball milling and other mechanochemical techniques. beilstein-journals.orgrsc.org Exploring these methods for the synthesis of this compound could lead to more environmentally friendly and efficient production processes.

| Synthetic Approach | Potential Advantages | Key Research Focus | Illustrative Precursors |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope | Development of novel chiral ligands and catalysts | 2,5-Difluorobenzaldehyde (B1295323), allylic boronates |

| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability | Enzyme discovery and engineering (e.g., transaminases) | Prochiral ketones or imines |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity | Optimization of reaction conditions and scale-up | Solid-state precursors, catalytic systems |

Development of New Catalytic Applications and Methodologies

The unique electronic properties conferred by the two fluorine atoms on the phenyl ring of this compound could make it a valuable component in catalysis. Fluorine's high electronegativity can modulate the electronic character of the molecule, influencing its ability to act as a ligand for metal catalysts or as an organocatalyst itself. rsc.orgtandfonline.com

Future research in this area could include:

Chiral Ligands for Asymmetric Catalysis: The amine functionality can serve as a coordination site for transition metals. As a chiral ligand, this compound could be employed in a variety of asymmetric transformations. The fluorine substituents can enhance the stability and modify the Lewis basicity of the amine, potentially leading to improved catalytic activity and enantioselectivity. nih.gov

Organocatalysis: Chiral amines are well-established organocatalysts, capable of promoting a wide range of asymmetric reactions. beilstein-journals.orgrsc.org The difluorophenyl moiety in this compound could influence the steric and electronic environment of the catalytic site, potentially leading to novel reactivity or improved selectivity in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.

Fluorine-Specific Interactions in Catalysis: The presence of fluorine atoms can lead to specific non-covalent interactions, such as fluorine-hydrogen bonds or fluorine-π interactions, which can influence the transition state of a reaction and thereby control its stereochemical outcome. acs.org Investigating how these interactions can be harnessed in catalysis using this compound as a ligand or catalyst is a promising research direction.

| Catalytic Role | Potential Applications | Influence of Difluorophenyl Group |

| Chiral Ligand | Asymmetric hydrogenation, allylic alkylation, cross-coupling | Modulates Lewis basicity, enhances catalyst stability |

| Organocatalyst | Asymmetric Michael additions, aldol reactions, Mannich reactions | Alters pKa, influences non-covalent interactions in the transition state |

| Cooperative Catalysis | Synergistic catalysis with metal complexes or other organocatalysts | Fine-tunes electronic properties for optimal catalyst performance |

Advanced Functionalization Strategies for Enhanced Synthetic Utility

The this compound scaffold offers multiple sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. Advanced functionalization strategies can target the allylic C-H bonds, the aromatic ring, the amine, or the double bond.

Promising areas for future research include:

Allylic C-H Functionalization: Direct functionalization of allylic C-H bonds is a powerful tool for the efficient construction of molecular complexity. nih.govrsc.org Palladium-catalyzed allylic C-H amination or alkylation could be used to introduce new functional groups at the allylic position of this compound or its derivatives. acs.orgwixsite.com

Aromatic C-H Functionalization: The difluorophenyl ring can be further functionalized through C-H activation, allowing for the introduction of additional substituents that can fine-tune the molecule's properties. chu-lab.org

Derivatization of the Amine and Alkene: The amine and alkene functionalities are amenable to a wide range of chemical transformations. The amine can be acylated, alkylated, or used in the formation of heterocycles. The alkene can undergo reactions such as hydrogenation, dihydroxylation, or metathesis to generate a diverse array of new compounds. acs.orgnih.gov

Integration into Supramolecular Assemblies and Material Science Contexts

Organofluorine compounds often exhibit unique properties that make them attractive for applications in materials science and supramolecular chemistry. wikipedia.org The high electronegativity and low polarizability of fluorine can lead to distinct intermolecular interactions, influencing properties like hydrophobicity, thermal stability, and self-assembly behavior. rsc.orgresearchgate.net

Future opportunities in this domain include:

Supramolecular Self-Assembly: The difluorophenyl group can participate in non-covalent interactions such as halogen bonding and π-π stacking, which can drive the self-assembly of molecules into well-defined supramolecular structures. acs.org The interplay of these interactions with the hydrogen-bonding capabilities of the amine group could lead to the formation of novel gels, liquid crystals, or other ordered materials. rsc.orgnih.gov

Fluorinated Polymers and Materials: Incorporation of this compound as a monomer into polymers could impart unique properties to the resulting materials. Fluoropolymers are known for their chemical resistance, thermal stability, and low surface energy. researchgate.net

Liquid Crystals: The rigid, fluorinated aromatic core of this compound makes it a potential building block for liquid crystalline materials. nih.gov The specific substitution pattern of the fluorine atoms can influence the mesophase behavior and electro-optical properties of the resulting materials.

| Application Area | Key Molecular Feature | Potential Properties and Functions |

| Supramolecular Gels | Amine (H-bonding) and Difluorophenyl (π-stacking) | Stimuli-responsive materials, drug delivery matrices |

| Fluorinated Polymers | Allyl group (polymerizable), Difluorophenyl group | High thermal stability, chemical resistance, low friction |

| Liquid Crystals | Rigid aromatic core, fluorine substituents | Tunable mesophase behavior, applications in displays |

Interdisciplinary Research Frontiers Involving Organofluorine Allylic Amines

The unique structural and electronic features of this compound position it as a valuable scaffold for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.

Emerging frontiers for this class of compounds include:

Medicinal Chemistry: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. tandfonline.comresearchgate.net The combination of a chiral amine, an allylic group, and a difluorinated phenyl ring in one molecule makes this compound and its derivatives attractive candidates for drug discovery programs. alfa-chemistry.comenamine.netnih.gov Allylic amines themselves are found in a number of bioactive compounds. nih.govresearchgate.net

Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals. The structural motifs present in this compound could be explored for the development of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Chemical Biology: Fluorinated amino acids and amines can be used as probes to study biological systems. The ¹⁹F nucleus is an excellent NMR probe, and its incorporation into biologically active molecules can provide valuable information about their interactions and localization within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.